4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
Description
This compound (CAS: 1604036-77-2; molecular weight: 366.19) features a pyrazole core substituted with a trifluoromethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 4-position. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)7-5-15-16(6-7)10(12,13)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEKRLJMLMNHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721167 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046831-98-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046831-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Design
The process begins with the cross-coupling of (Z)-enol triflates (e.g., 1a ) with diazoacetates (e.g., 2a ) in the presence of Pd(OAc)₂ (5 mol%) and N-methylmorpholine (NMM) in DMF at room temperature. This step forms a vinyl diazoacetate intermediate (3a ), which undergoes a concerted 6π-electrocyclization upon heating to 60°C, yielding the trisubstituted pyrazole (4a ) (Scheme 1). The boronate ester group remains intact under these conditions, enabling direct incorporation into the final product.
Scheme 1 :
Optimization and Scalability
Key optimizations include:
-
Solvent selection : DMF outperforms THF and dioxane due to superior solubility of intermediates.
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Base choice : NMM minimizes side reactions compared to triethylamine or DBU.
-
Temperature control : Electrocyclization proceeds efficiently at 60°C without decomposition.
A representative large-scale synthesis (50 mmol) achieved an 81% isolated yield of the target compound, highlighting industrial applicability.
Table 1 : Representative Reaction Conditions and Yields
| Enol Triflate | Diazoacetate | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1a | 2a | 60 | 84 |
| 1b | 2b | 60 | 78 |
Comparative Analysis of Methods
Table 2 : Method Comparison
| Parameter | Tandem Method | Miyaura Borylation | Boronic Acid Protection |
|---|---|---|---|
| Yield (%) | 78–84 | 65–75 | 70–90 |
| Step Count | 1 | 2 | 2 |
| Scalability | Excellent | Moderate | High |
| Purification Ease | Moderate | Challenging | Simple |
The tandem method offers superior atom economy but requires specialized enol triflate precursors. Miyaura borylation provides flexibility in late-stage functionalization, while boronic acid protection is ideal for high-throughput applications.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide, typically in solvents like DMF or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various aryl or vinyl-substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Research indicates that derivatives of this compound can act as inhibitors in various biological pathways.
Case Study : A study published in Chemical Communications explored the synthesis of pyrazole derivatives using this compound as a precursor. These derivatives exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
Agrochemical Development
In agrochemistry, the compound is being investigated for its ability to enhance the efficacy of pesticides and herbicides. The incorporation of boron into agrochemical formulations has been shown to improve their stability and performance.
Case Study : Research highlighted in Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound exhibited improved pest resistance and crop yield when applied to various agricultural crops .
Materials Science
The unique properties of boron compounds allow them to be used in the development of novel materials with specific functionalities. This compound can be utilized in creating boron-doped polymers and composites that exhibit enhanced mechanical properties and thermal stability.
Data Table: Comparison of Material Properties
| Property | Standard Polymer | Boron-Doped Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility (%) | 10 | 5 |
Synthesis Techniques
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction between appropriate boronic acid derivatives and trifluoromethyl-substituted pyrazoles under controlled conditions.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is primarily based on its ability to participate in various chemical reactions. The boronate ester group acts as a nucleophile in cross-coupling reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability. The compound’s interaction with molecular targets, such as enzymes or receptors, is often mediated by these functional groups, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituents on the pyrazole ring and the boronate ester group:
Reactivity in Cross-Coupling Reactions
- Target Compound : The trifluoromethyl group increases electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. Reported yields in palladium-catalyzed couplings exceed 65% under optimized conditions .
- Methyl-Substituted Analog (CAS 761446-44-0) : Demonstrates moderate reactivity due to reduced electron-withdrawing effects; requires higher catalyst loading for comparable yields .
- Phenyl-Boronate Analogs : Extended conjugation improves stability but may reduce solubility in polar solvents, limiting utility in aqueous-phase reactions .
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-98-4) is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBFNO
- Molecular Weight : 262.04 g/mol
- Purity : Typically >97%
- Appearance : White to off-white powder
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety enhances its ability to interact with various enzymes. Studies have shown that boron-containing compounds can inhibit serine proteases and other enzymes critical for cellular processes.
- Antioxidant Properties : The trifluoromethyl group is known to enhance the electron-withdrawing capacity of the molecule, potentially increasing its stability and reactivity towards free radicals. This suggests a possible role as an antioxidant in biological systems.
- Cellular Signaling Modulation : Research indicates that pyrazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10.0 | Inhibition of cell migration |
These results indicate a promising potential for this compound as an anticancer agent.
In Vivo Studies
In vivo studies have further elucidated the pharmacodynamics of this compound:
- A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls.
- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
- Antioxidant Formulations : Due to its ability to scavenge free radicals.
Q & A
Q. What are the common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions . For Suzuki coupling, the pyrazole boronic ester reacts with aryl/heteroaryl halides using palladium catalysts (e.g., PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with X-Phos ligand). Key conditions include:
- Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%) or Pd₂(dba)₃ with X-Phos .
- Base : Na₂CO₃ or triethylamine .
- Solvent : THF/dioxane with aqueous phases .
- Temperature : 80–100°C, yielding 61–77% .
Alternative routes involve alkylation of pyrazole intermediates with halogenated reagents (e.g., 2-chloro-5-(chloromethyl)pyridine) under basic conditions (K₂CO₃/KI in DMF) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl and boronate ester peaks) .
- FT-IR : Identifies B-O (∼1350 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
- X-ray Crystallography : Resolves 3D structure, including bond angles and dihedral distortions .
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
- Methodological Answer : The boronate ester acts as a transient protecting group , enabling regioselective Suzuki couplings. Its stability under basic conditions prevents premature hydrolysis, ensuring efficient coupling with aryl halides. However, steric hindrance from the tetramethyl dioxaborolane group may reduce reactivity with bulky substrates .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer :
- Moisture Sensitivity : The boronate ester hydrolyzes in water; store under inert atmosphere (N₂/Ar) with molecular sieves .
- Temperature : Stable at −20°C for months; avoid prolonged exposure to >40°C .
Advanced Research Questions
Q. How can Suzuki coupling conditions be optimized to improve yields for sterically hindered substrates?
- Methodological Answer :
- Ligand Screening : Bulky ligands (X-Phos, SPhos) enhance catalytic activity for hindered systems .
- Solvent Optimization : Use toluene/DMF mixtures to solubilize aromatic substrates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 16 h) .
- Catalyst Loading : Increase Pd₂(dba)₃ to 5 mol% for low-reactivity halides .
Q. What computational methods validate the structural and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). Results align with X-ray data (e.g., B-C bond: 1.58 Å calc. vs. 1.57 Å expt.) .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian match experimental ¹³C shifts (e.g., CF₃ at δ 120–125 ppm) .
Q. How do electronic effects of the trifluoromethyl group impact regioselectivity in cross-couplings?
- Methodological Answer : The electron-withdrawing CF₃ group directs coupling to the C4 position of the pyrazole via resonance stabilization of the Pd intermediate. This contrasts with electron-donating groups (e.g., methyl), which favor C5 coupling. DFT studies confirm charge distribution differences .
Q. How to resolve contradictory NMR data for boron-containing intermediates?
- Methodological Answer :
- Decoupling Experiments : Suppress ¹¹B-¹H coupling to simplify spectra.
- ¹¹B NMR : Directly probes boron environment (δ 28–32 ppm for boronate esters) .
- 2D NMR (HSQC/HMBC) : Assigns ambiguous peaks through scalar correlations .
Q. What alternative cross-coupling strategies bypass Suzuki-Miyaura limitations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
